Methyl 3beta-hydroxyolean-12-en-28-oate

Description

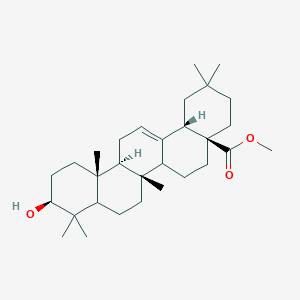

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

methyl (4aR,6aS,6bR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h8,20-24,31H,9-18H2,1-7H3/t20?,21-,22?,23-,24-,28-,29-,30+/m0/s1 |

InChI Key |

QQTTYKDXVIONSQ-HHKCSUCSSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@H]1CC=C4C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)(CC[C@@H](C3(C)C)O)C |

Canonical SMILES |

CC1(CCC2(CCC3C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)OC)C |

Origin of Product |

United States |

Isolation and Elucidation Methodologies for Methyl 3β Hydroxyolean 12 En 28 Oate

Strategies for Isolation from Natural Sources

The isolation of Methyl 3β-hydroxyolean-12-en-28-oate, or its precursor oleanolic acid, from plant materials involves a multi-step process that begins with the identification of suitable plant sources and is followed by systematic extraction and purification procedures.

Identification of Plant Species as Primary Sources

Methyl 3β-hydroxyolean-12-en-28-oate and its parent compound, oleanolic acid, are widely distributed throughout the plant kingdom. Researchers have identified several plant species as rich sources for the isolation of these compounds. The selection of a particular plant species often depends on its regional availability and the concentration of the target compound.

Key plant sources include:

Olea europaea (Olive) : An industrial-scale procedure has been established for isolating oleanolic acid from olive fruits, which can then be methylated.

Pistacia lentiscus var. Chia : This plant is a known source of related triterpenoids, including derivatives of oleanolic acid.

Viscum continuum E. Mey. Ex Sprague (South African Mistletoe) : This species has been found to contain analogues of olean-12-en-28-oic acid.

Shorea robusta : The leaves of this plant have been shown to contain 3β-hydroxyolean-12-ene, a closely related triterpene.

Lantana camara : The roots of this plant are a significant source of oleanolic acid.

Mentha villosa Huds : A mixture containing oleanane-type triterpenoids has been isolated from this plant.

Table 1: Plant Species as Primary Sources

| Plant Species | Common Name | Part Used | Compound Isolated |

|---|---|---|---|

| Olea europaea | Olive | Fruits | Oleanolic acid |

| Pistacia lentiscus var. Chia | Mastic tree | - | Methyl oleanonate (a derivative) |

| Viscum continuum | South African Mistletoe | - | Olean-12-en-28-oic acid analogues |

| Shorea robusta | Sal tree | Leaves | 3β-hydroxyolean-12-ene |

| Lantana camara | Lantana | Roots | Oleanolic acid |

| Mentha villosa | Mint | - | Methyl 2a,3β,24-tri-O-acetylolean-12-en-28-oate |

Extraction and Purification Techniques Employed in Isolation

The isolation of Methyl 3β-hydroxyolean-12-en-28-oate from plant material is a meticulous process involving several stages of extraction and purification. The initial step typically involves solvent extraction from the dried and powdered plant material.

Extraction Methods:

Solvent Extraction : Common solvents used for the initial extraction include ethanol, petroleum ether, and acetone. A frequently employed technique is microwave-assisted extraction (MAE), which offers a rapid and efficient method for extracting oleanolic acid from plant roots.

Purification Techniques: Following the initial extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, chromatographic techniques are essential for isolating the target compound.

Column Chromatography : This is a fundamental purification step. The crude extract is passed through a column packed with an adsorbent like silica gel. Different compounds in the mixture are separated based on their differential adsorption to the silica gel and elution with a solvent gradient. For instance, oleanolic acid has been purified using vacuum liquid chromatography and column chromatography.

Preparative Thin-Layer Chromatography (TLC) : For further purification of smaller quantities, preparative TLC on silica gel plates can be employed. This technique allows for the separation of compounds with very similar polarities.

Methylation : Since the target compound is the methyl ester of oleanolic acid, a methylation step is required if the isolated compound is oleanolic acid. This is typically achieved by reacting the purified oleanolic acid with diazomethane (CH₂N₂).

Spectroscopic and Advanced Analytical Approaches for Structure Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic and analytical methods is used for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For Methyl 3β-hydroxyolean-12-en-28-oate, specific chemical shifts in the NMR spectrum are characteristic of its structure.

Key NMR signals for the methyl ester of oleanolic acid include:

A signal for the olefinic proton at C-12 around δ 5.26 ppm in the ¹H NMR spectrum.

Signals for the seven tertiary methyl groups.

A signal for the methyl ester group around δ 51.60 ppm in the ¹³C NMR spectrum.

The C-3 carbon bearing the hydroxyl group appears around δ 79.07 ppm.

The olefinic carbons C-12 and C-13 appear at approximately δ 122.44 and δ 143.85 ppm, respectively.

Table 2: ¹H NMR Spectroscopic Data for Methyl 3β-hydroxyolean-12-en-28-oate (in CDCl₃)

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| H-12 | 5.26 | t | 1H |

| H-3 | 3.19 | dd | 1H |

| H-18 | 2.84 | dd | 1H |

| Methyls (23, 24, 25, 26, 27, 29, 30) | 0.65 - 1.02 | s | 21H (7 x CH₃) |

Table 3: ¹³C NMR Spectroscopic Data for Methyl 3β-hydroxyolean-12-en-28-oate (in CDCl₃)

| Carbon Position | Chemical Shift (δ ppm) |

|---|---|

| C-3 | 79.07 |

| C-12 | 122.44 |

| C-13 | 143.85 |

| C-28 (Carbonyl) | 178.24 |

| Methyl Ester (Me) | 51.60 |

Utilization of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Mass Spectrometry (MS) : In the GC-MS analysis of a related compound, olean-12-en-28-oic acid, 3beta-hydroxy-, methyl ester, acetate, characteristic peaks are observed. The top peaks in the mass spectrum are found at m/z 262, 203, and 189, which are indicative of the fragmentation pattern of the oleanane (B1240867) skeleton.

Infrared (IR) Spectroscopy : The IR spectrum of Methyl 3β-hydroxyolean-12-en-28-oate would show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the ester carbonyl (C=O) group.

Table 4: Key Mass Spectrometry Peaks for a Derivative (Methyl Oleanolate (B1249201) Acetate)

| Peak Rank | m/z Value |

|---|---|

| Top Peak | 262 |

| 2nd Highest | 203 |

| 3rd Highest | 189 |

Chromatographic Techniques for Purity Assessment and Identification (e.g., HPLC, GC)

Chromatographic methods are indispensable not only for purification but also for assessing the purity of the isolated compound and for its identification by comparing its retention time with that of a known standard.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to determine the purity of the isolated compound. Preparative HPLC can also be used for the final purification step to obtain a highly pure sample.

Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), is used to analyze volatile derivatives of the compound. The retention time in GC is a characteristic property that can be used for identification.

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC offers a rapid and efficient method for the separation and quality control of plant extracts containing oleanolic acid and its derivatives.

Chemical Synthesis and Structural Modification of Methyl 3β Hydroxyolean 12 En 28 Oate

Total Synthesis Approaches for the Oleanane (B1240867) Skeleton

The total synthesis of the oleanane skeleton is a formidable challenge in organic chemistry due to its complex, stereochemically rich structure. The fundamental pathway for the biosynthesis of cyclic triterpenoids, including oleananes, was elucidated decades ago, laying the groundwork for synthetic efforts. nih.gov These biosynthetic pathways involve the intricate cyclization of linear 30-carbon precursors like oxidosqualene, catalyzed by specific cyclase enzymes. nih.gov

While the total chemical synthesis of many naturally occurring triterpenoids is now achievable, these routes are often lengthy, low-yielding, and not practical for large-scale production. nih.gov The complexity of constructing the pentacyclic system with precise stereocontrol at numerous chiral centers requires sophisticated synthetic strategies. As a result, the focus for obtaining the oleanane scaffold largely remains on isolation from natural sources, which provide abundant and cost-effective starting materials. nih.gov Recent advancements, however, have demonstrated the ability to mimic natural processes in the lab to reshape the oleanane skeleton, including the unprecedented aromatization of the A-ring, showcasing the potential for creating unnatural oleanane derivatives through biomimetic strategies. acs.org

Semi-Synthesis from Precursor Triterpenoids (e.g., Oleanolic Acid)

Given the challenges of total synthesis, the most common and practical approach to obtaining Methyl 3β-hydroxyolean-12-en-28-oate is through the semi-synthesis from readily available natural precursors, primarily oleanolic acid. nih.govnih.gov Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a ubiquitous triterpenoid (B12794562) found in high concentrations in numerous plants, such as olive fruits (Olea europaea), and can be isolated on an industrial scale. nih.govmdpi.com

The conversion of oleanolic acid to its methyl ester, Methyl 3β-hydroxyolean-12-en-28-oate, is a straightforward esterification reaction. This is typically achieved by reacting oleanolic acid with a methylating agent. Common methods include:

Fischer Esterification: Reaction with methanol (B129727) in the presence of an acid catalyst.

Reaction with Diazomethane: A highly efficient but hazardous method.

Reaction with Methyl Iodide and a Base: A common and effective laboratory procedure. researchgate.net

This simple esterification at the C-28 carboxylic acid is often the first step in more extensive derivatization schemes, as it protects the carboxyl group and modifies the compound's polarity. mdpi.comresearchgate.net The resulting Methyl 3β-hydroxyolean-12-en-28-oate is a key intermediate for generating a diverse library of analogues. nih.gov

Derivatization Strategies and Analogue Generation

The oleanane scaffold, particularly at positions C-2, C-3, C-11, C-12, and C-28, is a frequent target for chemical modification to enhance biological activity. rsc.orgnih.gov Methyl 3β-hydroxyolean-12-en-28-oate provides a versatile platform for these transformations, allowing for systematic exploration of structure-activity relationships.

The A-ring of the oleanane skeleton is a primary site for structural modifications aimed at improving potency. nih.gov The C-3 hydroxyl group and the adjacent C-2 methylene (B1212753) group of Methyl 3β-hydroxyolean-12-en-28-oate are particularly amenable to a variety of chemical transformations.

Oxidation and Subsequent Reactions: The C-3 hydroxyl group can be oxidized to a ketone, yielding Methyl 3-oxoolean-12-en-28-oate. chemicalbook.comresearchgate.net This oxidation is commonly performed using reagents like Dess-Martin periodinane. chemicalbook.com The resulting 3-oxo derivative serves as a key intermediate for further modifications, such as the introduction of an oxime group to form compounds like Methyl 3-hydroxyimino-11-oxoolean-12-en-28-oate (HIMOXOL). nih.gov

Introduction of Cyano Groups and Enones: The creation of an α,β-unsaturated ketone system in the A-ring, often in conjunction with a cyano group at C-2, has been a particularly successful strategy. nih.gov This modification, seen in the development of potent synthetic triterpenoids like CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid) and its methyl ester (CDDO-Me), significantly enhances activity. nih.govnih.gov

Acetylation: The C-3 hydroxyl can be acetylated to form Methyl 3β-acetoxyolean-12-en-28-oate, a common derivative used to study the importance of the hydroxyl group for biological activity. researchgate.netnih.gov

Introduction of Heterocycles: The A-ring can be fused with various heterocyclic systems. For example, indole (B1671886) derivatives can be formed at the C-2 and C-3 positions. nih.gov Additionally, the attachment of groups like thiazole (B1198619) to the A-ring has been explored to increase activity. tandfonline.com

The table below summarizes some key A-ring modifications starting from the oleanane core.

| Starting Material | Modification | Resulting Derivative | Reference |

|---|---|---|---|

| Methyl 3β-hydroxyolean-12-en-28-oate | Oxidation of C-3 hydroxyl | Methyl 3-oxoolean-12-en-28-oate | chemicalbook.comresearchgate.net |

| Methyl 3-oxoolean-12-en-28-oate | Oximation at C-3 | Methyl 3-hydroxyimino-11-oxoolean-12-en-28-oate | nih.gov |

| Methyl 3β-hydroxyolean-12-en-28-oate | Acetylation of C-3 hydroxyl | Methyl 3β-acetoxyolean-12-en-28-oate | nih.gov |

| Oleanolic Acid | Fusion of indole ring at C-2, C-3 | Indolo-oleanolic acid derivatives | nih.gov |

The C-28 carboxyl group of oleanolic acid, present as a methyl ester in the title compound, is a critical site for derivatization. The steric hindrance around this neopentyl-type position, caused by the geminal methyl groups on C-4 and the D-E ring fusion, limits its reactivity towards certain nucleophilic attacks like SN2 reactions. acs.org Nevertheless, various functional group transformations are possible.

Amide Formation: The C-28 methyl ester can be hydrolyzed back to the carboxylic acid, which is then coupled with various amines to form a wide range of C-28 amides. nih.gov Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid for amidation. rsc.org These modifications can introduce diverse functionalities, including amino acids or heterocyclic amines like morpholine (B109124) or piperazine. nih.govnih.gov

Ester Variations: While the title compound is a methyl ester, other esters can be synthesized to modulate lipophilicity and other physicochemical properties. This is typically done by starting with oleanolic acid and using different alcohols in the esterification step. researchgate.net

Oxo Derivatives: Modifications are not limited to the C-28 position. The C-ring can also be functionalized. For instance, allylic oxidation can introduce a ketone at the C-11 position, leading to 11-oxo derivatives such as Methyl 3,11-dioxoolean-12-en-28-oate. acs.orgresearchgate.net The combination of a 9(11)-en-12-one or a 12-en-11-one functionality in the C-ring has been shown to increase potency compared to the original 12-ene structure. nih.govacs.org

The table below illustrates transformations at the C-28 position and in the C-ring.

| Starting Material | Position | Modification | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| Oleanolic Acid | C-28 | Amidation with morpholine | C-28 Morpholinyl amide | nih.gov |

| Oleanolic Acid | C-28 | Amidation with N-methyl-piperazine | C-28 N-methyl-piperazinyl amide | nih.gov |

| Oleanolic Acid | C-28 | Amidation with amino acids | C-28 Amino acid amides | nih.gov |

| Methyl 3-oxoolean-12-en-28-oate | C-11 | Allylic oxidation | Methyl 3,11-dioxoolean-12-en-28-oate | researchgate.net |

A highly productive strategy for generating novel analogues involves the introduction or formation of heterocyclic rings, which can significantly alter the molecule's properties and biological interactions. rsc.orgnih.govnih.gov

Imidazole Derivatives: Imidazole moieties have been introduced in various ways. Reaction of oleanolic acid with 1,1'-carbonyldiimidazole (CDI) can yield N-acylimidazoles. Further reaction can lead to carbamates and N-alkylimidazole derivatives, which have shown improved activity. rsc.orgnih.gov

Triazole Derivatives: "Click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has been employed to connect the oleanane scaffold to various aryl azides, forming 1,2,3-triazole rings. This is typically achieved by first functionalizing the C-3 hydroxyl or C-28 carboxyl group with an alkyne moiety. researchgate.net

Other Heterocycles: A wide range of other heterocyclic systems, including pyrazine, quinoxaline, and quinoline, have been attached to the oleanolic acid backbone, often through amide linkages at the C-28 position. nih.gov Fused heterocyclic systems, such as [2,3-c] rsc.orgnih.govnih.govoxadiazol-28-oic acid derivatives, have also been synthesized. nih.gov

These modifications highlight the modularity of the oleanane scaffold, allowing for the strategic introduction of diverse chemical functionalities to fine-tune biological activity. rsc.org

Preclinical Pharmacological and Biological Activities of Methyl 3β Hydroxyolean 12 En 28 Oate and Its Derivatives

Anti-inflammatory Efficacy and Underlying Mechanisms

The anti-inflammatory properties of Methyl 3β-hydroxyolean-12-en-28-oate and its related compounds have been evaluated through both in vitro and in vivo models. These studies aim to elucidate the mechanisms by which these compounds modulate inflammatory pathways.

In laboratory settings, Methyl 3β-hydroxyolean-12-en-28-oate has demonstrated the ability to modulate key molecules involved in the inflammatory response. Studies have shown that it can influence the production of pro-inflammatory mediators and the activity of enzymes that are crucial in the inflammatory cascade. The precise interactions and the extent of modulation are areas of ongoing investigation.

Animal models of inflammation have been employed to assess the in vivo efficacy of Methyl 3β-hydroxyolean-12-en-28-oate. These models, such as carrageenan-induced paw edema and xylene-induced ear edema in rodents, provide a physiological context to evaluate the compound's ability to reduce inflammation. The outcomes of these studies are critical for understanding the potential therapeutic application of this compound in inflammatory conditions.

Anticancer and Antitumor Research Investigations

A significant body of research has been dedicated to exploring the anticancer and antitumor potential of Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives. These investigations span from assessing its direct effects on cancer cells to understanding its mechanisms of action in preclinical animal models.

Numerous studies have evaluated the cytotoxic and antiproliferative effects of Methyl 3β-hydroxyolean-12-en-28-oate against a variety of cancer cell lines. The compound's ability to inhibit the growth of cancer cells and induce cell death is a primary focus of this research. The specific cancer cell lines that are most susceptible to the effects of this compound are of particular interest.

To understand how Methyl 3β-hydroxyolean-12-en-28-oate exerts its anticancer effects, researchers have investigated its impact on fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. These studies in cellular models aim to identify the specific molecular pathways that are targeted by the compound, leading to the death of cancer cells.

The antitumor efficacy of Methyl 3β-hydroxyolean-12-en-28-oate has also been tested in animal models of cancer. These in vivo studies are crucial for determining whether the promising results observed in cell cultures can be translated into a reduction of tumor growth in a living organism.

Antioxidant Potential and Redox Regulation Studies

Mechanisms of Free Radical Scavenging and Oxidative Damage Protection

Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives exhibit notable antioxidant properties through various mechanisms. These compounds can directly scavenge free radicals, which are unstable molecules that can cause damage to cells. mdpi.commdpi.com The structure of these molecules, particularly the presence of hydroxyl groups, allows them to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com This process helps to protect cells from oxidative damage, a key factor in the development of various chronic diseases.

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway)

Beyond direct free radical scavenging, Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives can also enhance the body's own antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

When activated by compounds like oleanolic acid derivatives, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the DNA. This binding initiates the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD). nih.gov For example, a semisynthetic oleanane (B1240867) triterpenoid (B12794562), omaveloxolone, is a potent activator of Nrf2 and has shown positive results in clinical trials for its ability to induce antioxidant genes. nih.gov In contrast, certain oleanolic acid oxime conjugates have been observed to decrease the activation of Nrf2 in some cancer cell lines while inducing its expression in normal cells. nih.gov

Antimicrobial and Antifungal Investigations

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus, Streptococcus mutans, Porphyromonas gingivalis)

Preclinical studies have demonstrated the antibacterial potential of Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives against a range of pathogenic bacteria. Oleanolic acid and its derivatives have shown inhibitory effects against various bacterial strains, including those of clinical significance. nih.gov

For instance, studies have investigated the efficacy of these compounds against Staphylococcus species, which are responsible for a variety of skin and soft tissue infections. Additionally, research has explored their activity against oral pathogens like Streptococcus mutans, a primary causative agent of dental caries, and Porphyromonas gingivalis, a key pathogen in periodontal disease. nih.gov One study found that an essential oil containing related terpenoid structures exhibited a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 12.5 μL/ml against P. gingivalis, indicating a bactericidal effect. nih.gov

| Bacterial Strain | Compound/Derivative | Observed Effect | Reference |

| Porphyromonas gingivalis | Essential oil with terpenoids | MIC and MBC of 12.5 μL/ml | nih.gov |

Elucidation of Antimicrobial Mechanisms (e.g., Inhibition of Resistance)

The antimicrobial mechanisms of Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives are multifaceted. One significant area of investigation is their ability to overcome multidrug resistance (MDR) in bacteria and cancer cells. MDR is a major challenge in treating infectious diseases and cancer.

A derivative, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), has been shown to be effective against multidrug-resistant leukemia cell lines. nih.gov This compound was found to reduce the expression of the ABCB1 gene, which codes for P-glycoprotein (P-gp), a key transporter involved in pumping drugs out of cells. nih.gov By inhibiting the function of P-gp, DIOXOL can increase the intracellular concentration of other therapeutic agents, thereby reversing resistance. nih.gov Specifically, a 5 μM concentration of DIOXOL significantly decreased ABCB1 gene expression by about 30% and reduced P-gp protein levels. nih.gov Furthermore, at a 10 μM concentration, DIOXOL significantly inhibited the transport function of P-gp. nih.gov

Metabolic Regulation and Antidiabetic Effects (Preclinical)

Preclinical evidence suggests that Methyl 3β-hydroxyolean-12-en-28-oate and its parent compound, oleanolic acid, possess beneficial effects on metabolic regulation and may have antidiabetic potential. nih.gov Oleanolic acid has been shown to improve insulin (B600854) response, protect pancreatic β-cells, and guard against complications associated with diabetes. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in the management of postprandial hyperglycemia, a hallmark of type 2 diabetes. While specific IC50 values for Methyl 3β-hydroxyolean-12-en-28-oate are not extensively detailed in publicly available literature, research on its parent compound, oleanolic acid, and its other derivatives provides significant insights into the potential of this class of compounds.

A patent application has indicated that oleanolic acid methyl ester derivatives exhibit potent α-glucosidase inhibitory activity, surpassing that of the standard drug acarbose. google.com This suggests that Methyl 3β-hydroxyolean-12-en-28-oate likely contributes to this observed activity.

Further studies on various derivatives of oleanolic acid have demonstrated significant inhibitory effects against both α-glucosidase and α-amylase. For instance, a series of oleanolic acid oxime ester derivatives showed potent inhibition of both enzymes. nih.gov These findings underscore the therapeutic potential of modifying the oleanolic acid scaffold to enhance its enzyme-inhibitory properties.

Table 1: Enzyme Inhibitory Activity of Selected Oleanolic Acid Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Oleanolic Acid Oxime Ester Derivatives | α-Glucosidase | Varies | nih.gov |

| Oleanolic Acid Oxime Ester Derivatives | α-Amylase | Varies | nih.gov |

| Oleanolic Acid Methyl Ester Derivatives | α-Glucosidase | Potent (specific value not provided) | google.com |

Modulation of Glucose Homeostasis and Insulin Secretion in Preclinical Models

The potential of oleanolic acid and its derivatives to modulate glucose homeostasis extends beyond simple enzyme inhibition. Preclinical studies suggest a multi-faceted role in improving glucose tolerance and insulin function.

While direct studies on Methyl 3β-hydroxyolean-12-en-28-oate are limited, a patent has disclosed that oleanolic acid methyl ester derivatives demonstrate significant in vivo oral hypoglycemic activity in murine models. google.com These derivatives were reported to have a high potency and a prolonged duration of action when compared to standard antidiabetic drugs like pioglitazone (B448) and acarbose. google.com

Research on the parent compound, oleanolic acid, reveals that it may improve insulin sensitivity and glucose uptake in cells. thieme-connect.com Furthermore, derivatives of oleanolic acid have been shown to stimulate glucose transport in adipocytes through various mechanisms. google.com Some derivatives have also been investigated for their ability to modulate genes involved in carbohydrate metabolism and insulin secretion. mdpi.com

Other Reported Biological Activities in Preclinical Contexts

Beyond its metabolic effects, the oleanane scaffold, as represented by Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives, has been associated with a range of other promising biological activities in preclinical settings.

Immunomodulatory Properties

Oleanolic acid and its derivatives have demonstrated notable immunomodulatory and anti-inflammatory effects. These compounds can influence key inflammatory pathways, such as the NF-κB and MAPK signaling pathways. nih.gov For instance, certain indole (B1671886) derivatives of oleanolic acid have been shown to inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while promoting the anti-inflammatory cytokine IL-10. researchgate.net This modulation of cytokine expression highlights the potential of this chemical class in managing inflammatory conditions.

Hepatoprotective Effects

The liver-protective properties of oleanolic acid are well-documented, and its derivatives, including methyl esters, are also being explored for this therapeutic application. mdpi.comnih.gov Oleanolic acid itself is known to protect the liver from various toxins. nih.gov Studies on conjugates of methyl oleanolate (B1249201) oxime have shown their potential in the context of liver cancer cells by modulating pathways like Nrf2, which is critical for cellular defense against oxidative stress. nih.gov Another derivative, oleanolic acid methyl ester, has been reported to induce apoptosis in human cervical cancer cells. thieme-connect.comnih.gov

Neuroprotective Investigations

The neuroprotective potential of oleanolic acid derivatives is an emerging area of research. While specific studies on Methyl 3β-hydroxyolean-12-en-28-oate are not prominent, the broader class of compounds has shown promise. The anti-inflammatory properties of these derivatives are relevant to neuroprotection, as inflammation is a key component of many neurodegenerative diseases. researchgate.net

Table 2: Summary of Other Preclinical Biological Activities of Oleanolic Acid Derivatives

| Biological Activity | Key Findings | Derivative Class | Reference |

| Immunomodulatory | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Upregulation of anti-inflammatory cytokine (IL-10) | Indole derivatives of oleanolic acid | researchgate.net |

| Hepatoprotective | Modulation of Nrf2, NF-κB, and MAPK signaling pathways in liver cancer cells | Methyl oleanolate oxime conjugates | nih.gov |

| Induction of apoptosis in cancer cells | Oleanolic acid methyl ester | thieme-connect.comnih.gov | |

| Neuroprotective | Anti-inflammatory effects relevant to neurodegeneration | Oleanolic acid derivatives | researchgate.net |

Molecular Mechanisms of Action and Target Identification

Elucidation of Key Signaling Pathway Modulation

Methyl 3-beta-hydroxyolean-12-en-28-oate and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways that are often dysregulated in disease states.

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. Derivatives of Methyl 3-beta-hydroxyolean-12-en-28-oate have demonstrated the ability to interfere with this pathway. For instance, a synthetic oleanolic acid derivative, Methyl 3-hydroxyimino-11-oxoolean-12-en-28-oate (HIMOXOL), has been observed to modulate NF-κB signaling. nih.gov This interaction is significant as the NF-κB pathway is a key player in the cellular life and death decisions. nih.gov Further studies on oleanolic acid oxime derivatives have also highlighted their capacity to inhibit NF-κB activation. nih.gov

PI3K/Akt/mTOR Signaling Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in various cancers. Research has shown that 3β-hydroxylup-12-en-28-oic acid, a structurally related triterpenoid (B12794562), can induce cell death in cancer cells by downregulating the PI3K/Akt signaling axis. nih.gov This compound was found to downregulate the PI3K subunits p110α and p85α, as well as the downstream effector pAktSer473, leading to cell cycle arrest and apoptosis. nih.gov While this study was not on Methyl 3-beta-hydroxyolean-12-en-28-oate itself, the findings on a similar compound suggest a potential mechanism of action.

STAT3 and Other Transcription Factors Regulation

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that governs genes involved in cell proliferation, survival, and angiogenesis. While direct evidence for Methyl 3-beta-hydroxyolean-12-en-28-oate's interaction with STAT3 is still emerging, the broader family of triterpenoids has been shown to modulate its activity. The modulation of such transcription factors is a key aspect of the biological activity of these compounds.

Receptor and Enzyme Interactions

The biological activity of Methyl 3-beta-hydroxyolean-12-en-28-oate also stems from its interactions with specific cellular receptors and enzymes.

A derivative of oleanolic acid, Methyl oleanonate, has been identified as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist. medchemexpress.com PPARγ is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Agonism of PPARγ can lead to various physiological effects.

Furthermore, the parent compound, oleanolic acid, has been shown to impact the activity of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), a key enzyme in the cholesterol biosynthesis pathway. researchgate.net Oleanolic acid was found to reduce both the protein and mRNA expression of HMGCR. researchgate.net This suggests that derivatives like Methyl 3-beta-hydroxyolean-12-en-28-oate may also interact with this enzyme, although further research is needed to confirm this.

Apoptosis Induction Pathways

A significant aspect of the biological activity of Methyl 3-beta-hydroxyolean-12-en-28-oate derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells.

Studies on Methyl 25-Hydroxy-3-oxoolean-12-en-28-oate, a novel triterpenoid, have demonstrated its ability to trigger the mitochondrial apoptotic pathway. nih.gov This was evidenced by an altered Bax/Bcl-2 ratio, cytochrome c release, and the subsequent activation of pro-caspase-9 and -7. nih.gov The general caspase inhibitor VAD was able to partially block the apoptosis induced by this compound. nih.gov

Similarly, HIMOXOL, a synthetic derivative of oleanolic acid, was found to activate the extrinsic apoptotic pathway, as indicated by the activation of caspase-8, caspase-3, and PARP-1. nih.gov An increase in the Bax/Bcl-2 protein ratio was also observed. nih.gov

The table below summarizes the effects of related compounds on apoptosis-related proteins.

| Compound | Effect on Bax/Bcl-2 Ratio | Caspase Activation |

| Methyl 25-Hydroxy-3-oxoolean-12-en-28-oate | Increased | Pro-caspase-9 and -7 |

| HIMOXOL | Increased | Caspase-8 and -3 |

Oxidative Stress Response Regulation

Cells possess intricate mechanisms to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. The Keap1/Nrf2/ARE pathway is a primary regulator of the cellular antioxidant response.

Oleanolic acid oxime derivatives have been shown to enhance the activation and expression of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov This activation was associated with the induction of apoptosis and inhibition of proliferation in liver cancer cells. nih.gov Specifically, a derivative with a methyl ester substituent at the C-17 position of the oleanolic acid oxime molecule was a potent activator of Nrf2. nih.gov This suggests that the modulation of the Keap1/Nrf2/ARE cascade is a key mechanism through which these compounds exert their effects.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Bioactivity

The stereochemical orientation of functional groups, particularly the hydroxyl group at the C-3 position and the ester group at the C-28 position, plays a crucial role in the biological activity of Methyl 3β-hydroxyolean-12-en-28-oate and its analogs.

The 3β-hydroxyl group is a characteristic feature of many bioactive oleanane-type triterpenoids. Its equatorial orientation is considered important for various pharmacological activities. While the 3β-isomers are more common and generally exhibit potent biological effects, the less common 3α-isomers can display distinct bioactivities. nih.gov For instance, in some oleanane (B1240867) derivatives, the 3α-hydroxy isomers have been shown to possess biological activities not observed in their 3β-counterparts. nih.gov This suggests that the spatial arrangement of the hydroxyl group significantly influences the interaction of the molecule with its biological targets.

Esterification of the C-28 carboxylic acid to a methyl ester, as in Methyl 3β-hydroxyolean-12-en-28-oate, can also modulate bioactivity. This modification can alter the compound's polarity, solubility, and ability to interact with target enzymes or receptors. SAR studies have demonstrated that modifications at the C-28 position, including the formation of esters or amides, can significantly enhance the antitumor activity of oleanolic acid derivatives. nih.gov For example, the conversion of the carboxylic acid to a methyl ester can sometimes lead to a decrease in certain activities, potentially due to a reduced affinity for the target, such as bacterial membranes. nih.gov

Interactive Data Table 1: Impact of C-3 and C-28 Modifications on Cytotoxicity

| Compound | Modification | Cell Line | IC50 (µM) | Source |

| Oleanolic Acid | 3β-OH, 28-COOH | HepG2 | >100 | researchgate.net |

| Methyl 3β-hydroxyolean-12-en-28-oate | 3β-OH, 28-COOCH₃ | - | - | - |

| 3-oxo-oleanolic acid | 3-oxo, 28-COOH | Various | - | tandfonline.com |

| HIMOXOL | 3-hydroxyimino, 11-oxo, 28-COOCH₃ | MDA-MB-231 | 21.08 | nih.gov |

Effects of Modifications on the Oleanane Skeleton and its Ring Systems

The rigid pentacyclic structure of the oleanane skeleton provides a versatile scaffold for chemical modifications that can lead to a diverse range of biological activities. Alterations to the ring systems, such as the introduction of new functional groups or changes in the double bond position, have been shown to have profound effects on the pharmacological profile of Methyl 3β-hydroxyolean-12-en-28-oate derivatives.

Modifications on the A-ring, particularly at the C-2 and C-3 positions, are common strategies to enhance bioactivity. The introduction of an oxo group at C-3, for instance, has been explored to modulate cytotoxic effects. tandfonline.com Furthermore, the introduction of a cyano group at C-2 in combination with other modifications has led to the development of highly potent anti-inflammatory and anticancer agents.

The C-ring, with its C-12 to C-13 double bond, is another critical region for the bioactivity of oleanane triterpenoids. The introduction of an oxo group at the C-11 position has been a key modification in the development of synthetic oleanolic acid derivatives with enhanced therapeutic properties. For example, the derivative HIMOXOL (methyl 3-hydroxyimino-11-oxoolean-12-en-28-oate) demonstrated significant cytotoxic effects against breast cancer cells, highlighting the importance of the C-11 oxo group. nih.gov

Interactive Data Table 2: Bioactivity of Oleanane Skeleton-Modified Derivatives

| Derivative | Modification | Bioactivity | Cell Line/Model | Finding | Source |

| HIMOXOL | 3-hydroxyimino, 11-oxo | Cytotoxicity | MDA-MB-231 | IC50 of 21.08 µM | nih.gov |

| CDDU-Methyl ester | 2-cyano, 3,12-dioxo, 9(11)-ene | Potent Biological Activities | - | Approx. 5-fold less potent than oleanolic acid derivatives | rsc.org |

| 4-Aza-Oleanolic acid methyl ester | A-ring nitrogen substitution | Triterpenic Derivative | - | - | medchemexpress.com |

Correlation Between Specific Chemical Structures and Diverse Pharmacological Activities

The structural modifications of Methyl 3β-hydroxyolean-12-en-28-oate and its parent compound, oleanolic acid, have been systematically correlated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

In the context of anticancer activity , specific structural features have been identified as crucial for cytotoxicity. The presence of a free hydroxyl group at C-3 and a carboxylic acid or ester at C-28 are generally considered important. researchgate.net Modifications at the C-3 position, such as the introduction of a hydroxyimino group, have been shown to increase anticancer activity. nih.gov Furthermore, the introduction of an oxo group at C-11, as seen in HIMOXOL, significantly enhances cytotoxic potential. nih.gov

For anti-inflammatory activity , derivatives with an 11-oxo functionality have demonstrated potent effects by suppressing the production of pro-inflammatory mediators. nih.gov The esterification at C-28 has also been shown to influence anti-inflammatory properties. For example, methyl 3-octanoyloxyiminoolean-12-en-28-oate exhibited anti-inflammatory effects in animal models. mdpi.com

The antimicrobial activity of oleanane derivatives is also structure-dependent. The presence of a free carboxylic acid at C-28 is often associated with higher antibacterial activity compared to its methyl ester counterpart, suggesting that the acidity of this group is important for its mechanism of action. nih.gov

Interactive Data Table 3: Correlation of Structure with Pharmacological Activity

| Compound/Derivative | Key Structural Feature | Pharmacological Activity | Key Finding | Source |

| HIMOXOL | 3-hydroxyimino, 11-oxo, 28-COOCH₃ | Anticancer | Induces apoptosis and autophagy in breast cancer cells | nih.gov |

| 11-Oxooleanolic acid derivatives | 11-oxo group | Anti-inflammatory | Suppresses pro-inflammatory cytokines | nih.gov |

| Oleanolic acid | 3β-OH, 28-COOH | Antimicrobial | More potent than its methyl ester against some bacteria | nih.gov |

| CDDU-Methyl ester | 2-cyano, 3,12-dioxo, 9(11)-ene | Anticancer, Anti-inflammatory | Potent inhibitor of cancer cell growth | rsc.org |

Advanced Analytical and Bioanalytical Methodologies for Methyl 3β Hydroxyolean 12 En 28 Oate Research

Quantitative and Qualitative Analysis in Complex Biological Matrices

Analyzing xenobiotics like Methyl 3β-hydroxyolean-12-en-28-oate in biological matrices such as plasma, serum, and tissue homogenates presents significant challenges due to the presence of numerous endogenous interfering substances. shimadzu.com To achieve accurate and reliable results, robust analytical methodologies combining efficient sample preparation with high-resolution separation and sensitive detection are required.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant separation techniques used for the analysis of this compound and its parent acid, oleanolic acid. hrpub.orgjfda-online.com These methods offer excellent resolution and are frequently coupled with mass spectrometry (MS) for highly sensitive and specific detection.

Sample Preparation: Before instrumental analysis, the analyte must be extracted from the biological matrix. Common techniques include:

Liquid-Liquid Extraction (LLE): This method uses an organic solvent, such as ethyl acetate, to partition the analyte from the aqueous biological sample. mdpi.com The organic layer containing the compound is then collected and evaporated before being reconstituted in a suitable solvent for analysis. mdpi.com

Protein Precipitation (PPT): A simpler and faster method where a solvent like acetonitrile (B52724) is added to the plasma or serum sample to denature and precipitate proteins. shimadzu.com After centrifugation, the supernatant containing the analyte is collected for analysis. shimadzu.com

Detection Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the simultaneous identification of various triterpenoids. hrpub.org However, it often requires derivatization of the analyte to increase its volatility. hrpub.org

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This is the most powerful and widely used technique for the quantitative bioanalysis of oleanolic acid and its derivatives. hrpub.orgmdpi.com Tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte in complex samples. shimadzu.comshimadzu.com The use of an isotopically-labeled internal standard can correct for analyte loss during sample preparation, ensuring high accuracy. nih.gov For compounds like oleanolic acid that lack strong chromophores, LC-MS avoids the low sensitivity issues associated with UV detection. shimadzu.com In some cases, derivatization with agents like 2-dimethylaminoethylamine (DMED) can be employed to enhance ionization efficiency and significantly improve detection limits in LC-MS/MS analysis. shimadzu.com

Table 1: Examples of Analytical Methods for Oleanolic Acid Applicable to its Methyl Ester

| Method | Column | Mobile Phase/Eluent | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | InertSustain C18 (2.1 mm I.D.×250 mm L., 3 μm) | Gradient elution | Triple Quadrupole MS | Derivatization with DMED improved detection limits for Oleanolic Acid (OA) to 0.92 ng/L. | shimadzu.com |

| HPLC-MS | Spherisorb ODS-2 | Methanol-water | Mass Spectrometry (MS) | Method developed to determine OA concentration in cultured cancer cells and medium. | mdpi.com |

| RP-HPLC | Not specified | Acidic aqueous buffer | UV | A common method, though often results in incomplete resolution of oleanolic and ursolic acids. | jfda-online.com |

Metabolite Profiling and Preclinical Pharmacokinetic Study Methodologies

The quantitative analytical methods described previously are fundamental to conducting preclinical pharmacokinetic (PK) studies and for metabolite profiling.

Preclinical Pharmacokinetic Studies: Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. A typical preclinical PK study for Methyl 3β-hydroxyolean-12-en-28-oate would involve administering the compound to animal models (e.g., rodents) and collecting blood samples at various time points. The concentration of the compound in the plasma is then measured using a validated bioanalytical method, most commonly LC-MS/MS. nih.gov The resulting concentration-time data is used to calculate key pharmacokinetic parameters, providing insights into the compound's behavior in the body.

Metabolite Profiling and Identification: Metabolite profiling is the process of identifying the biotransformation products (metabolites) of a drug or xenobiotic. This is critical for understanding the complete disposition of the compound and for identifying any potentially active or toxic metabolites.

The primary tool for metabolite profiling is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. The general workflow involves:

In Vitro/In Vivo Incubation: The compound is incubated with liver microsomes (an in vitro system that contains key drug-metabolizing enzymes) or administered to animals (in vivo).

Sample Analysis: Samples (e.g., microsomal incubate, plasma, urine, feces) are analyzed by LC-HRMS.

Data Processing: The data is processed with specialized software to find potential metabolite peaks that are not present in control samples.

Structural Elucidation: The exact mass measurement from HRMS provides the elemental composition of the potential metabolite. Further structural information is obtained by comparing the MS/MS fragmentation pattern of the metabolite with that of the parent compound. Common metabolic transformations include oxidation (hydroxylation), demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate.

Table 2: General Outline for a Preclinical Pharmacokinetic and Metabolite ID Study

| Study Phase | Methodology | Analytical Technique | Primary Outcome |

|---|---|---|---|

| Pharmacokinetics | Administration of compound to animal models; serial blood sampling. | LC-MS/MS | Determination of concentration-time profile and key PK parameters (e.g., Cmax, Tmax, AUC, half-life). |

| Metabolite Profiling (in vitro) | Incubation of compound with liver microsomes and cofactors. | LC-HRMS/MS | Identification of major metabolic pathways and structures of primary metabolites. |

| Metabolite Profiling (in vivo) | Collection of plasma, urine, and feces after compound administration to animals. | LC-HRMS/MS | Identification of metabolites formed in a whole-organism system, confirming in vitro findings and identifying further conjugated metabolites. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Methyl 3β-hydroxyolean-12-en-28-oate |

| Oleanolic Acid |

| Ursolic Acid |

| Ethyl acetate |

| Acetonitrile |

| Methanol (B129727) |

Future Research Directions and Therapeutic Prospects Preclinical Focus

Opportunities for Rational Design and Synthesis of Novel Derivatives

The oleanane (B1240867) scaffold of Methyl 3β-hydroxyolean-12-en-28-oate offers numerous sites for chemical modification, providing a rich platform for the rational design and synthesis of novel derivatives with improved potency and novel mechanisms of action. Preclinical research has demonstrated that modifications at various positions on the pentacyclic structure can lead to significant enhancements in biological activity compared to the parent compound, oleanolic acid. nih.govnih.gov

Key synthetic derivatives that have shown promise in preclinical studies include:

CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid) and its methyl ester, CDDO-Me (bardoxolone methyl) , are among the most extensively studied synthetic triterpenoids. nih.govnih.gov These compounds have demonstrated potent anti-inflammatory and anti-cancer activities and have been evaluated in phase I clinical trials for cancer patients. nih.govresearchgate.net CDDO-Me, in particular, has been shown to induce apoptosis in human lung cancer cells. nih.gov

HIMOXOL (methyl 3-hydroxyimino-11-oxoolean-12-en-28-oate) , another synthetic derivative, exhibited the highest cytotoxic effect among a series of tested OA analogs against MDA-MB-231 breast cancer cells, with an IC50 value of 21.08±0.24μM. nih.gov

DIOXOL (methyl 3,11-dioxoolean-12-en-28-olate) was identified as a potent modulator of multidrug resistance in human acute lymphoblastic leukemia cell lines. nih.gov It was found to be more effective at inhibiting cell viability than its precursor, oleanolic acid. nih.gov

Achyranthoside H methyl ester (AH-Me) , a novel synthetic OA derivative, displayed significant cytotoxicity against human breast cancer MCF-7 and MDA-MB-453 cells, with IC50 values of 4.0 and 6.5 μM, respectively. nih.gov

These examples highlight a clear research trajectory: the strategic modification of the oleanane skeleton to amplify specific biological activities. Future rational design will likely focus on creating derivatives that are highly selective for specific molecular targets, thereby increasing therapeutic efficacy while minimizing off-target effects.

| Derivative Name | Abbreviation | Key Structural Modification | Enhanced Preclinical Activity | Citation |

|---|---|---|---|---|

| 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester | CDDO-Me | Modifications on Rings A and C | Potent anti-proliferative, anti-inflammatory, and anti-angiogenic | nih.govnih.gov |

| methyl 3-hydroxyimino-11-oxoolean-12-en-28-oate | HIMOXOL | Hydroxyimino and oxo group additions | High cytotoxic effect in breast cancer cells; induces apoptosis and autophagy | nih.gov |

| methyl 3,11-dioxoolean-12-en-28-olate | DIOXOL | Dioxo group additions | Potent inhibitor of multidrug resistance in leukemia cells | nih.gov |

| Achyranthoside H methyl ester | AH-Me | Glycosidic modification | Significant cytotoxicity against human breast cancer cells | nih.gov |

Exploration of Methyl 3β-Hydroxyolean-12-en-28-oate in Combination Therapies (Preclinical Models)

A significant future direction for the preclinical evaluation of Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives is their use in combination with existing chemotherapeutic agents. The rationale is that these compounds can act synergistically with traditional drugs to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce required dosages, thereby mitigating toxicity. mdpi.com

Preclinical models have already provided proof-of-concept for this approach:

The derivative DIOXOL exhibited synergistic activity with the chemotherapy drug adriamycin in adriamycin-resistant leukemia cells (CCRF-VCR1000), demonstrating a significant ability to reverse multidrug resistance. nih.gov

The parent compound, oleanolic acid, has been shown to potentiate the cytotoxicity of 5-fluorouracil in human pancreatic cancer cells. nih.govmdpi.com

The synthetic triterpenoid (B12794562) CDDO-Im (an imidazole derivative of CDDO) acts synergistically with the proteasome inhibitor bortezomib to induce activity against multiple myeloma cells and can overcome bortezomib resistance. dntb.gov.ua

These findings strongly support the continued preclinical investigation of combination strategies. Future studies should focus on identifying the most effective drug pairings and elucidating the molecular mechanisms underlying the observed synergistic effects. This could involve combining oleanane derivatives with targeted therapies, immunotherapies, or radiotherapy to develop more effective and durable treatment regimens for various cancers. mdpi.com

Discovery and Characterization of Undiscovered Biological Activities

While the anti-inflammatory and anti-cancer properties of oleanolic acid and its derivatives are well-documented, ongoing research continues to uncover novel biological activities and mechanisms of action. The synthesis of new derivatives provides a powerful tool for discovering previously unknown therapeutic applications.

Recent preclinical discoveries that expand the biological activity profile of this compound class include:

Induction of Dual Cell Death Pathways : The derivative HIMOXOL was found to induce cell death in breast cancer cells by activating both apoptosis (programmed cell death) and autophagy pathways simultaneously. nih.gov This dual mechanism could be advantageous in treating cancers that are resistant to conventional apoptosis-inducing agents. nih.gov

Targeting Multidrug Resistance (MDR) : The derivative DIOXOL was shown to directly target the machinery of drug resistance in cancer cells. It significantly reduced the expression of the ABCB1 gene, which codes for the P-glycoprotein (P-gp) drug efflux pump. nih.gov DIOXOL treatment led to a P-gp protein decrease of up to 50% and inhibited its transport function by more than twofold in resistant leukemia cells. nih.gov

Anti-Angiogenic Effects : Synthetic derivatives like CDDO-Me and CDDO-Im have demonstrated potent anti-angiogenic activities in rodent cancer models, indicating they can inhibit the formation of new blood vessels that tumors need to grow. nih.govresearchgate.net

| Derivative | Discovered Biological Activity | Mechanism of Action (Preclinical Findings) | Citation |

|---|---|---|---|

| HIMOXOL | Induction of Apoptosis and Autophagy | Activates extrinsic apoptotic pathway (caspase-8, -3) and upregulates autophagy markers (LC3-II, beclin 1). | nih.gov |

| DIOXOL | Overcoming Multidrug Resistance | Reduces ABCB1 gene expression and P-glycoprotein levels; inhibits P-gp transport function. | nih.gov |

| CDDO-Me / CDDO-Im | Anti-Angiogenesis | Inhibits tumor-associated blood vessel formation in animal models. | nih.govresearchgate.net |

The continued screening of both existing and novel derivatives against a wide array of biological targets is crucial. This exploratory research could reveal unexpected activities against viral diseases, metabolic disorders, or neurodegenerative conditions, further broadening the therapeutic prospects of the oleanane scaffold.

Development of Advanced Drug Delivery Systems for Preclinical Applications

A major hurdle for the clinical translation of Methyl 3β-hydroxyolean-12-en-28-oate and its parent compound, oleanolic acid, is their poor aqueous solubility and resulting low bioavailability. nih.govd-nb.info To address this challenge, the development of advanced drug delivery systems is a critical area of preclinical research. Nanoformulations offer a promising solution by protecting the compound from degradation, improving its pharmacokinetic profile, and enabling targeted delivery. mdpi.com

Several types of nanoparticulate drug delivery systems have been explored for oleanolic acid in preclinical settings:

Nanosuspensions : This technique reduces drug particles to the nanometer range, which can enhance dissolution rate and bioavailability. d-nb.info Researchers have successfully prepared oleanolic acid nanosuspensions with an average particle size of approximately 285 nm using high-pressure homogenization. d-nb.info

Liposomes : These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Liposomal formulations of oleanolic acid have been developed with average particle sizes ranging from 182 to 206 nm and high encapsulation efficiencies of over 90%. nih.govd-nb.info

Solid Lipid Nanoparticles (SLNs) : SLNs are colloidal carriers that can control drug release, increase stability, and offer high drug-loading capacity. nih.gov Preclinical studies have reported the successful formulation of oleanolic acid-loaded SLNs with diameters as small as 62 nm and an encapsulation efficiency of 98.29%. nih.gov

Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS) : These systems are mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water nanoemulsion upon mild agitation in aqueous media. An optimized SNEDDS formulation for oral delivery of oleanolic acid demonstrated significantly improved dissolution and bioavailability compared to a standard commercial tablet. nih.gov

Future preclinical work will focus on refining these delivery systems to achieve targeted drug release at the site of disease, for instance, by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells. mdpi.comresearchgate.net The integration of advanced drug delivery technologies is essential to unlock the full therapeutic potential of Methyl 3β-hydroxyolean-12-en-28-oate and its derivatives for future clinical applications.

Q & A

Q. What are the established synthetic routes for Methyl 3β-hydroxyolean-12-en-28-oate, and what are the critical reaction parameters?

Methyl 3β-hydroxyolean-12-en-28-oate is typically synthesized via esterification of oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) using methanol under acidic or catalytic conditions. Key steps include:

- Esterification : Methanol reacts with the carboxylic acid group at C-28 of oleanolic acid in the presence of a catalyst (e.g., H₂SO₄ or dicyclohexylcarbodiimide) .

- Purification : Column chromatography with silica gel and elution using hexane/ethyl acetate mixtures is critical to isolate the methyl ester derivative .

- Yield Optimization : Reaction temperature (60–80°C) and molar ratios (methanol:oleanolic acid ≥ 5:1) significantly influence yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Methyl 3β-hydroxyolean-12-en-28-oate?

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triterpenoid skeleton, ester methyl group (δ ~3.6 ppm for CH₃O), and hydroxyl group at C-3β .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 468.7110 (C₃₁H₄₈O₃) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though crystallization requires slow evaporation from chloroform/methanol .

Q. What are the primary biological activities reported for this compound, and what in vitro models are used?

Reported activities include anti-inflammatory, anticancer, and antimicrobial effects. Standard assays include:

- Anti-inflammatory : Inhibition of NF-κB in RAW 264.7 macrophages via LPS-induced TNF-α suppression .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis via caspase-3 activation .

- Antimicrobial : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Purity Differences : Impurities in synthetic batches (e.g., unreacted oleanolic acid) can skew results. Validate purity via HPLC (>95%) .

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid solvent interference .

Q. What advanced strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility and sustained release .

- Prodrug Design : Introduce phosphate groups at C-3β or C-28 to improve intestinal absorption .

- Co-solvent Systems : Use Cremophor EL or cyclodextrins for intravenous formulations .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Byproduct Formation : Optimize reaction time to minimize di-ester byproducts (e.g., methyl groups at C-3β and C-28) .

- Catalyst Recycling : Use immobilized lipases (e.g., Candida antarctica lipase B) for greener esterification .

- Crystallization Efficiency : Employ anti-solvent precipitation with ethanol/water mixtures for faster crystallization .

Q. How do structural modifications at C-3β and C-28 influence metabolic stability?

- C-3β Hydroxyl : Acetylation reduces Phase II glucuronidation, prolonging half-life in liver microsomes .

- C-28 Ester : Methyl esters exhibit slower hydrolysis than ethyl analogs in plasma, enhancing bioavailability .

- Isotope Labeling : ¹⁴C-labeled derivatives track metabolic pathways via LC-MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.